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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493 Get Quote

The benzamide moiety is a key pharmacophore in many biologically active compounds,

including several approved PARP inhibitors.[1][2] The introduction of various substituents on

the benzamide scaffold allows for the modulation of potency and selectivity against different

biological targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer

therapy, particularly for tumors with BRCA1/2 mutations.[2][3] The benzamide core is known to

be essential for binding to the nicotinamide pocket of PARPs.[1]

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzamide Derivatives
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Compound ID Modification IC50 (µM) Reference

28d

Hydroxybenzamide

derivative with a

hydroxamate group

3.2 [3]

Olaparib
FDA-approved PARP

inhibitor

0.008 (PARP1), 0.007

(PARP2)
[1][4]

Rucaparib
FDA-approved PARP

inhibitor
Not specified [1]

Niraparib
FDA-approved PARP

inhibitor
Not specified [1]

Talazoparib
FDA-approved PARP

inhibitor
Not specified [1]

Cytotoxic Activity
The cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell

lines. This is often a desired outcome for potential anticancer agents.

Table 2: In Vitro Cytotoxic Activity of Benzamide Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART002249770
https://www.researchgate.net/figure/Chemical-structures-and-known-PARP-activities-of-clinical-PARP-inhibitors-a-Chemical_fig1_330373354
https://bpsbioscience.com/media/ebook_pdf/e/b/ebook_parp_v.2.pdf
https://www.researchgate.net/figure/Chemical-structures-and-known-PARP-activities-of-clinical-PARP-inhibitors-a-Chemical_fig1_330373354
https://www.researchgate.net/figure/Chemical-structures-and-known-PARP-activities-of-clinical-PARP-inhibitors-a-Chemical_fig1_330373354
https://www.researchgate.net/figure/Chemical-structures-and-known-PARP-activities-of-clinical-PARP-inhibitors-a-Chemical_fig1_330373354
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Line IC50 (µM) Reference

N-(5-bromo-8-

methoxy-1-

azocoumarin-3-yl)

benzamide (9)

HepG2 (Liver Cancer)

Not specified, but

showed efficient

antiproliferative effects

[5]

2-isopropoxy-6-

pentadecyl-N-pyridin-

4-ylbenzamide (27)

HeLa (Cervical

Cancer)
11.02 [6]

2-ethoxy-N-(3-

nitrophenyl)-6-

pentadecylbenzamide

(22)

HeLa (Cervical

Cancer)
13.55 [6]

2-ethoxy-6-

pentadecyl-N-pyridin-

4-ylbenzamide (10)

HeLa (Cervical

Cancer)
15.29 [6]

Nimesulide derivative

(Compound 1)

MDA-MB-468 (Breast

Cancer)
0.00389 [7]

Nimesulide derivative

(Compound 1)

DU145 (Prostate

Cancer)
0.002298 [7]

4-Methylbenzamide

derivative (Compound

7)

K562 (Leukemia) 2.27 [8]

4-Methylbenzamide

derivative (Compound

7)

HL-60 (Leukemia) 1.42 [8]

4-Methylbenzamide

derivative (Compound

10)

K562 (Leukemia) 2.53 [8]

4-Methylbenzamide

derivative (Compound

10)

HL-60 (Leukemia) 1.52 [8]
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Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Repair Pathway
Poly (ADP-ribose) polymerase (PARP) inhibitors capitalize on the concept of synthetic lethality.

In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2,

the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation

of double-strand breaks that cannot be repaired, ultimately causing cell death.
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Single-Strand Break (SSB) PARP Base Excision Repair

Cell Survival

Double-Strand Break (DSB) Homologous Recombination (HR)
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Double-Strand Break (DSB) HR Deficient (BRCA1/2 mutation) Cell Death (Apoptosis)
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Caption: PARP inhibition in normal versus BRCA-deficient cells.

Experimental Protocols
PARP Inhibition Assay (Chemiluminescent)
This protocol is adapted from methods used to measure the incorporation of biotinylated poly

(ADP-ribose) onto histone proteins.[9]

Materials:
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Histone-coated 96-well plates

Recombinant PARP enzyme

Test compounds (e.g., 4-Bromo-N-methylbenzamide analogs)

PARP buffer

Biotinylated NAD+

Streptavidin-HRP conjugate

Chemiluminescent substrate

Luminometer

Procedure:

Prepare serial dilutions of the test compounds in PARP buffer.

Add the test compounds and recombinant PARP enzyme to the histone-coated wells.

Initiate the reaction by adding biotinylated NAD+ and incubate.

Wash the wells to remove unincorporated biotinylated NAD+.

Add Streptavidin-HRP and incubate.

Wash away unbound Streptavidin-HRP.

Add the chemiluminescent substrate.

Measure the luminescent signal using a luminometer.[9]

Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay
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The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability.[10]

Materials:

Cancer cell lines (e.g., HeLa, HepG2)

96-well plates

Cell culture medium

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with various concentrations of the test compounds for a specified period (e.g.,

48 hours).[5]

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to an untreated control and determine the

IC50 value.
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Caption: Workflow for a typical MTT cell viability assay.
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Structure-Activity Relationship (SAR)
The provided data suggests several structure-activity relationships for benzamide derivatives:

Substitutions on the Benzamide Phenyl Ring: The nature and position of substituents on the

N-phenyl ring of the benzamide core significantly impact the inhibitory potency. For instance,

a 4-bromophenyl group can contribute to potent inhibition of certain enzymes.[11]

Modifications of the Amide Linker: Alterations to the amide group or the introduction of

different functionalities, such as a hydroxamate group in compound 28d, can lead to

significant PARP-1 inhibitory activity.[3]

Fusion of Heterocyclic Rings: The attachment of complex heterocyclic systems, like

coumarin or azacoumarin, to the benzamide scaffold can result in potent antiproliferative

effects.[5] The specific linkage and the substituents on the heterocyclic ring are critical for

activity.

Conclusion
The data on analogs of 4-Bromo-N-methylbenzamide reveals a class of compounds with

significant potential for enzyme inhibition and anticancer activity. The benzamide scaffold is a

versatile starting point for the development of potent PARP inhibitors and cytotoxic agents.

Structure-activity relationship studies indicate that modifications to both the phenyl ring and the

amide functionality can fine-tune the biological activity. Further investigation, including broader

screening and in vivo studies, is warranted to fully explore the therapeutic potential of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART002249770
https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART002249770
https://bpsbioscience.com/media/ebook_pdf/e/b/ebook_parp_v.2.pdf
https://distantreader.org/stacks/journals/bcse/bcse-247461.pdf
https://pubmed.ncbi.nlm.nih.gov/19246131/
https://pubmed.ncbi.nlm.nih.gov/19246131/
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10908
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8657793/
https://www.bmglabtech.com/en/application-notes/evaluation-of-parp-inhibitors-performed-on-bmg-labtechs-fluostar-omega/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Cytotoxicity_of_Naphthalene_Containing_Benzamide_Derivatives.pdf
https://www.benchchem.com/pdf/Unraveling_the_Structure_Activity_Relationship_of_Benzamide_Sulfonamide_Analogs_as_Potent_Enzyme_Inhibitors.pdf
https://www.benchchem.com/product/b1585493#biological-activity-of-4-bromo-n-methylbenzamide-versus-its-analogs
https://www.benchchem.com/product/b1585493#biological-activity-of-4-bromo-n-methylbenzamide-versus-its-analogs
https://www.benchchem.com/product/b1585493#biological-activity-of-4-bromo-n-methylbenzamide-versus-its-analogs
https://www.benchchem.com/product/b1585493#biological-activity-of-4-bromo-n-methylbenzamide-versus-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585493?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

